molecular formula C8H15N5 B2494478 1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]pyrrolidin-3-amine CAS No. 1343394-65-9

1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]pyrrolidin-3-amine

Cat. No.: B2494478
CAS No.: 1343394-65-9
M. Wt: 181.243
InChI Key: SHOHXBATXDACNX-UHFFFAOYSA-N
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Description

1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]pyrrolidin-3-amine is a heterocyclic compound that features a triazole ring and a pyrrolidine ring. The triazole ring is known for its stability and biological activity, making this compound of interest in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]pyrrolidin-3-amine typically involves the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with a suitable pyrrolidine derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide or tetrahydrofuran .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions: 1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]pyrrolidin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]pyrrolidin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]pyrrolidin-3-amine involves its interaction with specific molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, facilitating its binding to biological macromolecules. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

  • 4-methyl-4H-1,2,4-triazole-3-thiol
  • 1-(4-methyl-4H-1,2,4-triazol-3-yl)ethylamine dihydrochloride
  • 4-ethyl-1,2,4-triazol-3-amine

Uniqueness: 1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]pyrrolidin-3-amine is unique due to the combination of the triazole and pyrrolidine rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its stability and reactivity, making it a versatile compound for various applications .

Properties

IUPAC Name

1-[(4-methyl-1,2,4-triazol-3-yl)methyl]pyrrolidin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N5/c1-12-6-10-11-8(12)5-13-3-2-7(9)4-13/h6-7H,2-5,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHOHXBATXDACNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1CN2CCC(C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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